rel-(3aS,4R,5S,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol
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Overview
Description
rel-(3aS,4R,5S,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol: is a fluorinated derivative of octahydrocyclopenta[c]pyrrol-4-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,4R,5S,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol typically involves the fluorination of octahydrocyclopenta[c]pyrrol-4-ol. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the formation of the cyclopentane ring, followed by the introduction of the pyrrolidine moiety and subsequent fluorination. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(3aS,4R,5S,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
rel-(3aS,4R,5S,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(3aS,4R,5S,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyrrol-4-ol: The non-fluorinated parent compound.
5-chlorooctahydrocyclopenta[c]pyrrol-4-ol: A chlorinated analog with different reactivity and properties.
5-bromooctahydrocyclopenta[c]pyrrol-4-ol: A brominated analog with distinct chemical behavior.
Uniqueness
rel-(3aS,4R,5S,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol is unique due to the presence of the fluorine atom, which imparts specific properties such as increased stability, altered reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3aS,4R,5S,6aR)-5-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO/c8-6-1-4-2-9-3-5(4)7(6)10/h4-7,9-10H,1-3H2/t4-,5+,6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVILJNXCLTNQZ-BNHYGAARSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C(C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@H]([C@H]1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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